A Technical Guide to the Spectroscopic Characterization of 5-Thiazolemethanamine, 2-methoxy-
A Technical Guide to the Spectroscopic Characterization of 5-Thiazolemethanamine, 2-methoxy-
Introduction
5-Thiazolemethanamine, 2-methoxy- is a substituted thiazole derivative of interest in medicinal chemistry and drug development. The thiazole ring is a key structural motif in numerous pharmacologically active compounds.[1] The presence of a methoxy group and an aminomethyl substituent at the 2 and 5 positions, respectively, suggests potential for diverse chemical interactions and biological activity. A thorough structural elucidation using modern spectroscopic techniques is paramount for any research or development involving this compound.
This guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 5-Thiazolemethanamine, 2-methoxy-. As direct experimental data for this specific molecule is not widely available in the public domain, this document outlines the expected spectral characteristics based on established principles of spectroscopy and data from analogous structures. Furthermore, detailed experimental protocols are provided to enable researchers to acquire and confirm this data.
Predicted Spectroscopic Data
The following sections detail the predicted ¹H NMR, ¹³C NMR, and mass spectral data for 5-Thiazolemethanamine, 2-methoxy-. These predictions are derived from the analysis of substituent effects on the thiazole ring and known fragmentation patterns of similar chemical structures.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the methoxy, aminomethyl, and thiazole ring protons. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the aromatic thiazole ring.
Table 1: Predicted ¹H NMR Data for 5-Thiazolemethanamine, 2-methoxy- (in CDCl₃, referenced to TMS at 0.00 ppm)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| -NH₂ | ~1.5 - 2.5 | Broad Singlet | 2H | Amine Protons |
| -CH₂- | ~3.9 - 4.1 | Singlet | 2H | Methylene Protons |
| -OCH₃ | ~4.1 - 4.3 | Singlet | 3H | Methoxy Protons |
| Thiazole H-4 | ~7.0 - 7.2 | Singlet | 1H | Thiazole Ring Proton |
Rationale for Predictions:
-
The amine protons (-NH₂) of the aminomethyl group are expected to appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Their chemical shift can vary depending on concentration and solvent.
-
The methylene protons (-CH₂-) are adjacent to the electron-withdrawing thiazole ring and the amino group, leading to a predicted downfield shift.
-
The methoxy protons (-OCH₃) are attached to the electron-rich thiazole ring at the 2-position, resulting in a characteristic singlet in the downfield region.
-
The thiazole ring proton at the 4-position (H-4) is the sole proton on the aromatic ring and is expected to appear as a singlet. Its chemical shift is influenced by the neighboring sulfur atom and the substituents.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are predicted based on the hybridization of the carbon atoms and the electronic environment created by the substituents.
Table 2: Predicted ¹³C NMR Data for 5-Thiazolemethanamine, 2-methoxy- (in CDCl₃, referenced to solvent peak at 77.16 ppm)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |
| -C H₂- | ~40 - 45 | Methylene Carbon |
| -OC H₃ | ~55 - 60 | Methoxy Carbon |
| C4 (Thiazole) | ~115 - 120 | Thiazole Ring Carbon |
| C5 (Thiazole) | ~140 - 145 | Thiazole Ring Carbon |
| C2 (Thiazole) | ~165 - 170 | Thiazole Ring Carbon |
Rationale for Predictions:
-
The methylene carbon (-CH₂-) is an sp³ hybridized carbon and its chemical shift is influenced by the attached nitrogen and the thiazole ring.
-
The methoxy carbon (-OCH₃) is a typical sp³ hybridized carbon attached to an oxygen atom, appearing in a predictable region.
-
The thiazole ring carbons (C2, C4, and C5) are sp² hybridized and their chemical shifts are determined by their position relative to the heteroatoms and substituents. The carbon at the 2-position (C2), bonded to both nitrogen and sulfur as well as the methoxy group, is expected to be the most downfield.
Predicted Mass Spectrometry Data
Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a molecular ion peak and several characteristic fragment ions. The fragmentation pattern can provide valuable information for structural confirmation.
Table 3: Predicted Key Mass Spectral Fragments for 5-Thiazolemethanamine, 2-methoxy-
| m/z | Predicted Fragment | Notes |
| 158 | [M]⁺ | Molecular Ion |
| 143 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 128 | [M - CH₂O]⁺ | Loss of formaldehyde from the methoxy group. |
| 127 | [M - NH₂CH₂]⁺ | Cleavage of the aminomethyl group. |
| 100 | [C₄H₂NOS]⁺ | Fragmentation of the thiazole ring. |
Rationale for Predictions:
-
The molecular ion ([M]⁺) should be observable, and its accurate mass would confirm the elemental composition.
-
Fragmentation is likely to initiate with the loss of a methyl radical from the methoxy group.
-
Alpha-cleavage next to the amine is a common fragmentation pathway, leading to the loss of the aminomethyl radical.
-
Cleavage of the thiazole ring itself can lead to several smaller, characteristic fragments.[2][3][4][5][6][7]
Experimental Protocols
To obtain definitive spectroscopic data for 5-Thiazolemethanamine, 2-methoxy-, the following experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
- Weigh approximately 5-10 mg of high-purity 5-Thiazolemethanamine, 2-methoxy-.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[8]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[9][10]
2. ¹H NMR Spectroscopy:
- Instrument: 400 MHz or higher NMR spectrometer.
- Pulse Program: Standard single-pulse experiment (e.g., zg30).
- Acquisition Parameters:
- Spectral Width: ~12 ppm
- Acquisition Time: ~4 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 16
- Processing: Fourier transform the FID, apply phase and baseline corrections.
3. ¹³C NMR Spectroscopy:
- Instrument: 100 MHz or higher NMR spectrometer.
- Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).
- Acquisition Parameters:
- Spectral Width: ~220 ppm
- Acquisition Time: ~1.5 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
- Processing: Fourier transform the FID, apply phase and baseline corrections. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).[11]
Mass Spectrometry (MS)
1. Sample Preparation:
- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
2. Gas Chromatography-Mass Spectrometry (GC-MS):
- GC Column: A standard non-polar or medium-polarity capillary column (e.g., HP-5ms).
- Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.[12]
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-400.
3. High-Resolution Mass Spectrometry (HRMS):
- For an accurate mass determination of the molecular ion, use an ESI-TOF or Orbitrap mass spectrometer. This will confirm the elemental formula.
Visualization of Structural Correlations
The following diagram illustrates the chemical structure of 5-Thiazolemethanamine, 2-methoxy- and highlights the key predicted NMR correlations.
Caption: Predicted ¹H NMR chemical shifts for 5-Thiazolemethanamine, 2-methoxy-.
Conclusion
This technical guide provides a foundational understanding of the expected NMR and mass spectral data for 5-Thiazolemethanamine, 2-methoxy-. While awaiting experimental verification, the predicted data herein serves as a robust starting point for researchers in the identification and characterization of this compound. The detailed experimental protocols offer a clear pathway for obtaining high-quality spectroscopic data, which is essential for advancing research and development efforts in medicinal chemistry.
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